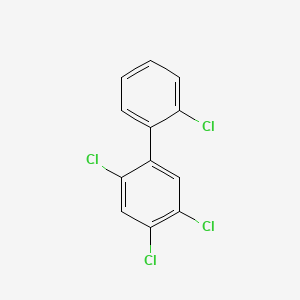

2,2',4,5-Tetrachlorobiphenyl

Description

Properties

IUPAC Name |

1,2,4-trichloro-5-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-4-2-1-3-7(9)8-5-11(15)12(16)6-10(8)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTHILIDLBPRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074207 | |

| Record name | 2,2',4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70362-47-9 | |

| Record name | PCB 48 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3287671514 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2,2',4,5'-Tetrachlorobiphenyl (PCB-48)

This guide provides a comprehensive overview of the prevalent methodologies for the synthesis and purification of 2,2',4,5'-tetrachlorobiphenyl, also known as PCB congener 48[1]. Intended for chemistry researchers and professionals in related scientific fields, this document synthesizes theoretical principles with practical, field-proven protocols. We will explore the causal factors influencing experimental choices, from reaction mechanisms to purification strategies, ensuring a robust and reproducible approach to obtaining this specific congener for analytical, toxicological, and research purposes.

Introduction and Strategic Overview

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that, due to their chemical stability, were once widely used in industrial applications. Their persistence and toxicity have since made them a subject of intense environmental and toxicological study[2]. The synthesis of individual, pure PCB congeners like 2,2',4,5'-tetrachlorobiphenyl is critical for establishing analytical standards and for conducting structure-activity relationship studies to understand their biological effects.

The primary challenge in synthesizing an unsymmetrical biphenyl like PCB-48 lies in selectively forming the C-C bond between the two specifically chlorinated phenyl rings without significant formation of homocoupled byproducts. Modern palladium-catalyzed cross-coupling reactions have largely superseded older, less efficient methods, offering superior yields and selectivity.

Core Synthesis Methodologies

The choice of synthetic route is paramount and is often a trade-off between yield, cost, availability of starting materials, and reaction conditions. The Suzuki-Miyaura coupling is now the preeminent method, though other classical reactions retain relevance in specific contexts.

The Suzuki-Miyaura Coupling: The Gold Standard

The Suzuki-Miyaura coupling has become the most versatile and widely adopted method for synthesizing unsymmetrical biaryls, including PCBs.[3][4][5] It involves the reaction of an organoboron compound (typically a boronic acid) with an organohalide, catalyzed by a palladium(0) complex.[6] The key advantages are the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many precursors.[3][7]

Causality Behind the Method: The reaction's success hinges on the palladium catalyst's ability to cycle between its Pd(0) and Pd(II) oxidation states. A base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of 2,2',4,5'-tetrachlorobiphenyl, two primary Suzuki coupling pathways are viable:

-

Route A: Coupling of 2,5-dichlorophenylboronic acid with 1-bromo-2,4-dichlorobenzene.

-

Route B: Coupling of 2,4-dichlorophenylboronic acid with a 1-halo-2,5-dichlorobenzene.

The choice between routes often depends on the commercial availability and stability of the starting materials. For sterically hindered PCBs, specialized ligands are often required to achieve good yields.[2][9]

The Ullmann Coupling

The Ullmann reaction is a classical method that involves the copper-mediated coupling of two aryl halides.[10] While historically significant, the traditional Ullmann reaction has several drawbacks, including the need for high temperatures (often >200°C), stoichiometric amounts of copper, and often erratic yields, particularly for unsymmetrical couplings.[10][11] However, it can be a viable option when boronic acid precursors are unavailable.[11] For PCBs, this reaction can lead to a mixture of products (R¹-R¹, R²-R², and the desired R¹-R²) that is difficult to separate. Modern advancements have introduced ligands that allow for milder conditions, but the Suzuki coupling is generally preferred for its higher selectivity and yield.[2][9]

Sandmeyer Reaction for Precursor Synthesis

The Sandmeyer reaction is not a direct method for biphenyl synthesis but is an essential tool for preparing the necessary aryl halide precursors.[12][13] It provides a reliable pathway to introduce halogens (Cl, Br) onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[14][15]

Causality Behind the Method: The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[12][13] An electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a halogen from the copper(II) species, regenerating the catalyst. This method is invaluable for synthesizing specifically substituted chloro- and bromo-aromatics that might not be accessible through direct electrophilic halogenation due to directing group effects.

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.

Other Relevant Methods

-

Cadogan Reaction: This involves the reductive cyclization of 2-nitrobiphenyls using phosphites or phosphines.[16][17] While primarily used for synthesizing carbazoles, it is based on the deoxygenation of nitro groups and highlights alternative C-N bond-forming strategies.[18][19]

-

Grignard Reagents: Grignard reagents (R-MgX) are powerful nucleophiles used for C-C bond formation.[20][21] While they can be used in coupling reactions, their high reactivity and basicity can limit functional group tolerance compared to organoboron compounds.[22]

Comparison of Synthesis Methods

| Method | Typical Yields | Reaction Conditions | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | Good to Excellent (65-98%)[2][9] | Mild (often RT to 100°C), Base required | High selectivity, wide functional group tolerance, mild conditions.[7] | Boronic acids can be unstable; catalyst can be expensive. |

| Ullmann Coupling | Poor to Moderate (20-40%)[2][9] | Harsh (High Temp >200°C), Stoichiometric Cu | Useful when boronic acids are unavailable. | Low yields, harsh conditions, formation of homocoupled byproducts.[10][11] |

| Sandmeyer Reaction | Good | Mild (0°C to RT) | Excellent for preparing specific aryl halide precursors from amines.[12] | Not a direct coupling method; involves handling unstable diazonium salts. |

Purification and Characterization

A successful synthesis is invariably followed by rigorous purification and characterization to ensure the final product meets the required standards of purity for its intended application.

Purification Workflow

The crude product from the synthesis is typically a mixture of the desired PCB, unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is standard.

Caption: A typical experimental workflow for the purification of a synthesized PCB congener.

Column Chromatography: This is the primary technique for purifying PCBs from synthetic mixtures.[4]

-

Stationary Phase: Silica gel is most commonly used.

-

Mobile Phase (Eluent): A non-polar solvent system is required. Typically, a gradient of hexane and a slightly more polar solvent like dichloromethane is used. The elution starts with pure hexane, and the polarity is gradually increased to elute the components based on their affinity for the silica.[4]

Analytical Characterization

Confirmation of the product's identity and purity is non-negotiable.

-

Gas Chromatography (GC): High-resolution capillary GC is the standard for separating PCB congeners.[23] The retention time of the synthesized product is compared against a certified analytical standard.

-

Mass Spectrometry (MS): When coupled with GC, MS provides definitive structural information.[23] The fragmentation pattern and the isotopic signature of the chlorine atoms (the M, M+2, M+4, etc. peaks) confirm the molecular formula and chlorination pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can provide unambiguous structural confirmation of the purified compound, though it requires a larger quantity of material than GC-MS.

Detailed Experimental Protocols

Protocol: Synthesis of 2,2',4,5'-Tetrachlorobiphenyl via Suzuki Coupling

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and available starting materials.

Materials:

-

1-Bromo-2,4-dichlorobenzene

-

2,5-Dichlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate, Hexane, Dichloromethane (for workup and chromatography)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation: In a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.03 eq) and PPh₃ (0.06 eq).

-

Reagent Addition: Add 1-bromo-2,4-dichlorobenzene (1.0 eq), 2,5-dichlorophenylboronic acid (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask (e.g., in a 4:1 ratio). The mixture should be thoroughly degassed by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (approx. 85-90°C) with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 12-24 hours.[4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.[4]

-

Wash the organic layer sequentially with water and then with a saturated brine solution.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

Protocol: Purification by Column Chromatography

-

Column Packing: Prepare a silica gel column using hexane as the eluent.

-

Sample Loading: Dissolve the crude product from the work-up in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

-

Elution: Begin eluting the column with 100% hexane. The non-polar biphenyl product will travel down the column.

-

Fraction Collection: Collect fractions and monitor them by TLC. Gradually increase the eluent polarity (e.g., by adding 1-5% dichloromethane to the hexane) if necessary to elute the product.

-

Final Product: Combine the fractions containing the pure product (as determined by TLC). Evaporate the solvent to yield 2,2',4,5'-tetrachlorobiphenyl, which should be a white solid or a colorless oil. Confirm purity and identity using GC-MS and/or NMR.

Mandatory Safety Precautions

PCBs are classified as persistent organic pollutants and are suspected carcinogens. All handling must be performed with extreme caution.

-

Engineering Controls: All work must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a good choice), a lab coat, and safety glasses with side shields at all times.[24]

-

Waste Disposal: All contaminated materials, including glassware, gloves, and solvent waste, must be disposed of according to institutional and federal hazardous waste regulations.

-

Contamination Prevention: Designate a specific area for working with PCBs to prevent cross-contamination of other laboratory spaces.[24]

References

- Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed. (n.d.).

- Essential Safety Precautions in PCB Handling for Advanced Manufacturing. (n.d.). (2025-12-25)

- PCB Handling Precautions You Should Know and Take. (2023-06-02). Hayawin.

- Steps to Safe PCB Abatement Activities. (2025-08-14). US EPA.

- Rules for Handling Printed Circuit Boards. (n.d.). VSE.

- Safe Practices When Working with 8-Layer PCBs: Preventing Accidents. (2025-08-07). ALLPCB.

- ANALYTICAL METHODS. (n.d.).

- Sandmeyer reaction. (n.d.). Wikipedia.

- Signal Integrity Analysis Techniques used to Characterize PCB Substr

- Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF. (2025-08-10).

- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed. (n.d.).

- A Comparison of Methods for the Characterisation of Waste-Printed Circuit Boards. (2025-10-15).

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (n.d.).

- PCB characteriz

- Top 10 Failure Analysis Techniques for PCB - PCB Manufacturing Inform

- Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv

- Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv

- Sandmeyer reaction. (2022-01-21). L.S.College, Muzaffarpur.

- Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. (n.d.). American Chemical Society.

- Application Notes and Protocols: Laboratory Scale Synthesis of 2,4,4'-Trichloro-biphenyl. (n.d.). Benchchem.

- Reactions of Diazonium Salts: Sandmeyer and Rel

- Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts. (2023-04-30). JoVE.

- (PDF) Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. (2025-11-22).

- Ullmann reaction. (n.d.). Wikipedia.

- Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.

- Dataset for synthesis and authentication of 2,2',5,5'-tetrachlorobiphenyl-4-ol (4-OH-PCB 52). (n.d.).

- A Simple Extraction Method for Polychlorinated Biphenyls in Sediment with Fast Analysis by Gas Chrom

- Grignard reagent. (n.d.). Wikipedia.

- C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reactionǂ | Request PDF. (n.d.).

- Suzuki reaction. (n.d.). Wikipedia.

- Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/. (n.d.). EPA.

- 2,2',4,5-Tetrachlorobiphenyl | C12H6Cl4 | CID 51041. (n.d.). PubChem.

- Extraction of PCB18 (2,2',5-Trichlorobiphenyl) and Its Hydroxylated Metabolites from Animal Tissues. (2025-07-29). Protocols.io.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Studies on a catalytic cadogan cyclization by PI̳I̳I̳/PV̳=O redox cycling. (n.d.). DSpace@MIT.

- Verifying PCBA Cleanliness with Ion Chromatography. (2017-02-14). Circuits Assembly Online Magazine.

- Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS. (n.d.).

- Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV).. (2025-08-06).

- A Biphilic Phosphetane Catalyzes N-N Bond-Forming Cadogan Heterocyclization via PIII/PV O Redox Cycling - PubMed. (2017-05-24).

- 2,3',4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 36186. (n.d.). PubChem.

- 2,2',4,4',5,5'-Hexachlorobiphenyl. (n.d.). PubChem.

- 2,2',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 37248. (n.d.). PubChem.

- making Grignard reagents. (2019-01-07). YouTube.

- 2,2',4,5'-Tetrachlorobiphenyl Solution. (n.d.). ESSLAB.

- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. (n.d.).

- Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). Master Organic Chemistry.

- Grignard Reagents. (2023-01-22). Chemistry LibreTexts.

-

The synthesis of 2‐chlorobiphenyl‐1′,2′,3′,4′,5′,6′‐14c6,[7] | Request PDF. (2025-08-09).

- Disposition and Toxicity of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. (2023-06-20). bioRxiv.

Sources

- 1. This compound | C12H6Cl4 | CID 51041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. xray.uky.edu [xray.uky.edu]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Biphilic Phosphetane Catalyzes N-N Bond-Forming Cadogan Heterocyclization via PIII/PV═O Redox Cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Grignard reagent - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. epa.gov [epa.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,2',4,5-Tetrachlorobiphenyl (PCB 48)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were once widely used in various industrial applications due to their chemical stability, high boiling points, and electrical insulating properties.[1][2] However, their persistence in the environment, ability to bioaccumulate, and toxic effects have led to a global ban on their production.[1] This guide focuses on a specific congener, 2,2',4,5-tetrachlorobiphenyl, also known as PCB 48, providing a detailed examination of its physicochemical properties, which are crucial for understanding its environmental fate, transport, and toxicological profile.[3]

This compound is a member of the tetrachlorobiphenyl homolog group, meaning it has four chlorine atoms attached to the biphenyl structure.[2] The specific arrangement of these chlorine atoms dictates its unique chemical and physical characteristics, influencing its behavior in biological and environmental systems.[3] This document serves as a comprehensive technical resource, consolidating key data and methodologies for professionals engaged in environmental science, toxicology, and drug development.

Chemical Identity

Before delving into its physicochemical properties, it is essential to establish the fundamental identity of this compound.

| Identifier | Value |

| IUPAC Name | 1,2,4-trichloro-5-(2-chlorophenyl)benzene[4] |

| PCB Number | 48[4] |

| CAS Number | 70362-47-9[4] |

| Molecular Formula | C₁₂H₆Cl₄[4] |

| Molecular Weight | 291.99 g/mol [4] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)Cl)Cl)Cl |

| InChIKey | XBTHILIDLBPRPM-UHFFFAOYSA-N[4] |

graph "Chemical_Structure_of_this compound" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define the biphenyl core C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [label=""]; // Biphenyl bond

C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C7 [len=1.5];

// Add chlorine atoms C2 -- Cl1 [label="Cl", len=1.2]; C8 -- Cl2 [label="Cl", len=1.2]; C10 -- Cl3 [label="Cl", len=1.2]; C11 -- Cl4 [label="Cl", len=1.2];

// Add labels for carbon atoms C1 [label="C1'"]; C2 [label="C2'"]; C3 [label="C3'"]; C4 [label="C4'"]; C5 [label="C5'"]; C6 [label="C6'"]; C7 [label="C1"]; C8 [label="C2"]; C9 [label="C3"]; C10 [label="C4"]; C11 [label="C5"]; C12 [label="C6"]; }

Caption: Chemical structure of this compound (PCB 48).

Physicochemical Properties

The environmental behavior and biological impact of this compound are governed by its physicochemical properties. The following table summarizes the most critical parameters for this congener. The selection of these values prioritizes experimentally determined data from peer-reviewed literature and reputable databases.

| Property | Value | Source(s) |

| Melting Point | 65.9 °C | |

| Boiling Point | 374.95 °C (estimated) | |

| Water Solubility | 16.44 µg/L at 25 °C | |

| Vapor Pressure | Data not readily available | |

| Octanol-Water Partition Coefficient (log Kow) | 6.6 (computed) | |

| Henry's Law Constant (H) | 3.3 x 10⁻² to 6.3 x 10⁻² mol/(m³·Pa) at 298.15 K |

Discussion of Properties:

-

Melting and Boiling Points: The relatively high melting and boiling points are characteristic of PCBs and are a consequence of the molecule's size and the presence of chlorine atoms, which increase intermolecular forces.[1] The stability at high temperatures was a key reason for their use in industrial applications like heat transfer fluids.[5]

-

Water Solubility: The very low water solubility is a defining feature of PCBs.[1][5] This hydrophobicity is a primary driver of their partitioning from aqueous environments into sediment, soil organic matter, and biological tissues.[2]

-

Octanol-Water Partition Coefficient (log Kow): The high log Kow value, even as a computed estimate, indicates a strong tendency for this compound to partition into fatty tissues (lipophilicity).[2] This property is a key indicator of a substance's potential for bioaccumulation and biomagnification in food chains.

-

Henry's Law Constant (H): This constant describes the partitioning of a chemical between air and water. The reported range for PCB 48 suggests a moderate tendency to volatilize from water, contributing to its atmospheric transport.

Experimental Protocols for Physicochemical Property Determination

The accurate determination of physicochemical properties is paramount for regulatory assessment and environmental modeling. The following sections outline the principles of standard methodologies, primarily based on the OECD Guidelines for the Testing of Chemicals, which represent a global standard for such measurements.

Determination of Water Solubility (OECD Guideline 105)

The choice of method for determining water solubility depends on the expected solubility of the substance. For a compound like this compound, with very low water solubility, the Column Elution Method is appropriate.

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation concentration, i.e., the water solubility.

Step-by-Step Methodology:

-

Preparation of the Column: A suitable amount of the test substance is dissolved in a volatile solvent and coated onto an inert support material (e.g., glass beads, silica gel). The solvent is then completely evaporated. The coated support is packed into a column.

-

Elution: Water is passed through the column at a constant temperature and a low flow rate to ensure that equilibrium is reached.

-

Analysis: Fractions of the eluate are collected, and the concentration of the test substance is determined using a sensitive analytical technique such as Gas Chromatography with Mass Spectrometry (GC-MS).

-

Determination of Solubility: A plateau in the concentration of the eluate indicates that saturation has been achieved. The water solubility is the average of the concentrations in the plateau region.

Caption: Workflow for determining water solubility via the column elution method.

Determination of Vapor Pressure (OECD Guideline 104)

For substances with low vapor pressures, such as PCBs, the Gas Saturation Method is a suitable technique.

Principle: A stream of inert gas is passed through or over the test substance at a sufficiently slow rate to ensure saturation of the gas with the substance's vapor. The amount of substance transported by a known volume of gas is determined, from which the vapor pressure can be calculated.

Step-by-Step Methodology:

-

Sample Preparation: The test substance is placed in a thermostatically controlled saturation chamber.

-

Gas Saturation: A carrier gas (e.g., nitrogen or argon) is passed through the chamber at a known, slow flow rate.

-

Trapping: The vapor of the substance in the exiting gas stream is trapped using a suitable sorbent or by condensation in a cold trap.

-

Quantification: The amount of trapped substance is quantified using an appropriate analytical method (e.g., GC-MS).

-

Calculation: The vapor pressure is calculated from the mass of the substance, the volume of the gas passed, and the temperature.

Determination of Octanol-Water Partition Coefficient (Kow) (OECD Guideline 123)

For highly hydrophobic substances like PCB 48, the Slow-Stirring Method is preferred over the traditional shake-flask method to avoid the formation of microdroplets that can interfere with accurate phase separation.

Principle: The octanol and water phases are equilibrated with the test substance by slow, controlled stirring over an extended period to reach equilibrium without forming an emulsion. The concentrations of the substance in both phases are then measured.

Step-by-Step Methodology:

-

System Preparation: n-Octanol and water are mutually saturated before the experiment. The test substance is added to the two-phase system in a thermostatically controlled vessel.

-

Equilibration: The mixture is stirred slowly for a sufficient time to reach equilibrium (this can take several days for highly hydrophobic compounds).

-

Phase Separation: Stirring is stopped, and the two phases are allowed to separate completely.

-

Sampling and Analysis: Aliquots are carefully taken from both the n-octanol and water phases and the concentration of the test substance is determined in each, typically by GC-MS.

-

Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is usually expressed as its base-10 logarithm (log Kow).

Synthesis and Analytical Methods

Synthesis of this compound

The synthesis of specific PCB congeners is essential for toxicological studies and for use as analytical standards. Two common methods for the synthesis of biphenyls are the Ullmann reaction and the Suzuki coupling.

-

Ullmann Reaction: This classic method involves the copper-promoted coupling of two aryl halides.[6][7] For an unsymmetrical biphenyl like PCB 48, this would typically involve the coupling of two different chlorinated benzene derivatives. However, this can lead to a mixture of products (homo- and cross-coupling), requiring careful purification.[6]

-

Suzuki Coupling: A more modern and versatile method is the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.[8] This reaction generally provides higher yields and greater specificity for unsymmetrical biphenyls. For the synthesis of this compound, one could react 2-chlorophenylboronic acid with 1,2,4,5-tetrachlorobenzene or a related halogenated precursor under appropriate catalytic conditions.[8]

Caption: Conceptual overview of synthesis routes to this compound.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of PCBs due to its high sensitivity and specificity, allowing for the separation and identification of individual congeners.

Typical GC-MS Protocol:

-

Sample Preparation: This is a critical step and varies depending on the matrix (e.g., water, soil, biological tissue). It typically involves extraction with an organic solvent, followed by cleanup steps to remove interfering compounds.

-

Gas Chromatography:

-

Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is commonly used for PCB analysis.[9]

-

Injection: A splitless injection is typically used to maximize the transfer of the analytes onto the column for trace analysis.[9]

-

Temperature Program: A temperature gradient is employed to separate the PCB congeners based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 40-100 °C) and ramp up to a high temperature (e.g., 300-320 °C).[9]

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is the standard method.

-

Detection: The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for the characteristic ions of the target PCB congener.[10] For tetrachlorobiphenyls, the molecular ion cluster (m/z 290, 292) is typically monitored.[4]

-

Conclusion

The physicochemical properties of this compound (PCB 48), particularly its low water solubility, high octanol-water partition coefficient, and persistence, are the key determinants of its environmental behavior and toxicological significance. Understanding these properties is fundamental for assessing its risks, predicting its fate in the environment, and developing strategies for remediation. The standardized methodologies outlined in this guide provide a framework for obtaining the reliable and reproducible data necessary for these critical scientific endeavors.

References

-

ResearchGate. (n.d.). Polychlorinated biphenyls: Sources, distribution and transformation in the environment - A literature review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

Science and Education Publishing. (2019). Polychlorinated Biphenyls (PCBs) and Their Impacts on Human Health: A Review. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Chemical and Physical Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Extensive study on physicochemical properties of polychlorinated biphenyls in a commercial ion trap mass spectrometer, relevance in analytical and environmental chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',3,3',4-Pentachlorobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (1973). Polycholorinated biphenyls. VI. 2,3,7,8-tetrachlorodibenzofuran, a critical byproduct in the synthesis of 2,2',4,4',5,5'-hexachlorobiphenyl by the Ullmann reaction. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,1'-Biphenyl, 2,2',4,5'-tetrachloro-. Retrieved from [Link]

-

PubChem. (n.d.). Pcb 77. Retrieved from [Link]

-

Shimadzu. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes Dioxin. Retrieved from [Link]

-

Ural Federal University. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link]

-

Journal of Physical and Chemical Reference Data. (2009). A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol–Water Partition Coefficients of the Polychlorinated Biphenyls. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,1'-Biphenyl, 2,2',4,5'-tetrachloro-. Retrieved from [Link]

-

Agilent. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Peak Scientific. (2015). GC-MS/MS analysis of PAH and PCB in environmental samples. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,1'-Biphenyl, 2,3,4,5-tetrachloro-. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',5,5'-Tetrachlorobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 2,3',4',5-Tetrachlorobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',3,5'-Tetrachlorobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',4,4',5,5'-Hexachlorobiphenyl. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

-

PubChem. (n.d.). 3,3',5,5'-Tetrachlorobiphenyl. Retrieved from [Link]

- Google Patents. (n.d.). High-yielding ullmann reaction for the preparation of bipyrroles.

- Google Patents. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

PubChem. (n.d.). 2,2',5,6'-Tetrachlorobiphenyl. Retrieved from [Link]

-

PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

-

University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

-

ESSLAB. (n.d.). 2,4,4',5-Tetrachlorobiphenyl. Retrieved from [Link]

Sources

- 1. sciepub.com [sciepub.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C12H6Cl4 | CID 51041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Polycholorinated biphenyls. VI. 2,3,7,8-tetrachlorodibenzofuran, a critical byproduct in the synthesis of 2,2',4,4',5,5'-hexachlorobiphenyl by the Ullmann reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

- 10. agilent.com [agilent.com]

An In-depth Technical Guide to 2,2',4,5-Tetrachlorobiphenyl (PCB 48)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2',4,5-tetrachlorobiphenyl, a specific congener of polychlorinated biphenyls (PCBs) identified by the CAS number 70362-47-9 and PCB number 48. This document is intended to serve as a critical resource for professionals in research and development, offering in-depth insights into its chemical and physical properties, toxicological profile, environmental fate, and analytical methodologies.

Introduction to Polychlorinated Biphenyls (PCBs) and Congener 48

Polychlorinated biphenyls are a class of synthetic organic chemicals that were extensively used in various industrial applications due to their desirable properties, including high thermal stability, chemical inertness, and electrical insulating capabilities.[1] Structurally, PCBs consist of a biphenyl backbone where hydrogen atoms can be replaced by up to ten chlorine atoms, resulting in 209 possible individual compounds known as congeners.[2] The toxicity and physical properties of each congener vary depending on the number and position of the chlorine atoms.[2]

This compound (PCB 48) is a tetrachlorinated congener that, while not one of the most commercially prevalent, is environmentally relevant due to the widespread contamination from commercial PCB mixtures, which were complex formulations of numerous congeners. Understanding the specific properties of individual congeners like PCB 48 is paramount for accurate risk assessment and the development of effective remediation and analytical strategies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of PCB 48 is fundamental to predicting its environmental behavior, toxicokinetics, and for the development of analytical methods.

| Property | Value | Source(s) |

| CAS Number | 70362-47-9 | [3] |

| IUPAC Name | 1,2,4-trichloro-5-(2-chlorophenyl)benzene | [3] |

| Synonyms | PCB 48, 2,2',4,5-tetrachloro-1,1'-biphenyl | [3] |

| Molecular Formula | C₁₂H₆Cl₄ | [3] |

| Molecular Weight | 291.99 g/mol | [3] |

| Melting Point | -107.3 °C (in isooctane solution) | [4] |

| Boiling Point | 99.2 °C (in isooctane solution) | [4] |

| Water Solubility | Low (hydrophobic) | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | High (lipophilic) | [2] |

Note: The provided melting and boiling points are for a solution in isooctane and may not represent the properties of the pure compound.

The high lipophilicity and low water solubility of PCB 48 are critical determinants of its environmental persistence and tendency to bioaccumulate in fatty tissues of organisms.[2]

Toxicological Profile: A Focus on Endocrine Disruption and Neurotoxicity

The toxicity of PCBs is congener-specific. While some congeners exhibit dioxin-like toxicity through activation of the aryl hydrocarbon receptor (AhR), others, particularly non-coplanar PCBs with ortho-substitutions like PCB 48, exert their effects through different mechanisms.[2]

Endocrine Disruption

There is evidence to classify this compound as a potential endocrine disruptor.[5] Endocrine-disrupting chemicals can interfere with the body's hormonal systems, leading to a range of adverse health effects, particularly during development.[6] The specific mechanisms by which PCB 48 disrupts endocrine function are a subject of ongoing research, but may involve interference with hormone synthesis, transport, and receptor binding.

Neurotoxicity

PCBs as a class are recognized neurotoxicants, with developmental neurotoxicity being a significant concern.[6][7] Exposure to PCBs has been associated with cognitive deficits, behavioral alterations, and disruption of neurotransmitter systems.[6][7] While in-vivo studies specifically on PCB 48 are limited, research on other non-dioxin-like PCBs suggests that they can interfere with intracellular signaling pathways, such as calcium homeostasis, and alter dopamine levels in the brain.[7] Hydroxylated metabolites of PCBs have also been implicated in neurotoxic outcomes.[2]

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies polychlorinated biphenyls as a group as "carcinogenic to humans" (Group 1).[8][9][10] This classification is based on sufficient evidence in humans and experimental animals for the carcinogenicity of PCB mixtures.[8] However, the carcinogenicity of individual congeners can vary. While there is no specific IARC classification for this compound, its presence in carcinogenic commercial mixtures warrants a high degree of caution.

Environmental Fate and Behavior

The environmental persistence of PCBs is a major concern. Due to their chemical stability, they do not readily degrade in the environment and can be transported over long distances.[11]

Persistence and Bioaccumulation

Like other PCBs, this compound is resistant to environmental degradation.[11] Its lipophilic nature leads to its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation.[12] As it moves up the food chain, its concentration increases, a phenomenon called biomagnification.[12] This results in the highest concentrations being found in top predators, including humans.[12] The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water, is expected to be high for PCB 48, although congener-specific data is limited.[12][13][14][15]

Environmental Degradation

While highly persistent, some microbial degradation of PCBs can occur under both aerobic and anaerobic conditions, although the rates are generally slow, especially for more chlorinated congeners. The specific degradation pathways for PCB 48 in the environment are not well-characterized.

Metabolism of this compound

The metabolism of PCBs is a critical factor in their toxicity, as it can lead to the formation of more toxic or more readily excretable compounds. The metabolism of PCBs is primarily mediated by the cytochrome P450 enzyme system.[16] For lower-chlorinated PCBs, hydroxylation is a major metabolic pathway, leading to the formation of hydroxylated PCBs (OH-PCBs).[2][16][17] These metabolites can sometimes be more toxic than the parent compound.[2]

Based on studies of similar congeners like 2,2',5,5'-tetrachlorobiphenyl (PCB 52), the metabolism of PCB 48 in rats likely involves the formation of mono-hydroxylated metabolites.[16][18] Further metabolism can include the formation of sulfated and methylated derivatives.[16][18]

Caption: Proposed metabolic pathway of this compound (PCB 48).

Analytical Methodologies for the Determination of this compound

Accurate and sensitive analytical methods are essential for monitoring the presence of PCB 48 in various environmental and biological matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of PCBs.

Experimental Protocol: Analysis of PCB 48 in Soil Samples by GC-MS

This protocol provides a general framework for the analysis of PCB 48 in soil. Method optimization and validation are crucial for any specific application.

1. Sample Preparation and Extraction:

-

Objective: To extract PCB 48 from the soil matrix and remove interfering substances.

-

Procedure:

-

Collect a representative soil sample and air-dry it at room temperature. Grind the sample to a fine powder to ensure homogeneity.[19]

-

Weigh approximately 10 g of the dried soil into a beaker and mix with an equal amount of diatomaceous earth.[20]

-

Transfer the mixture to an accelerated solvent extraction (ASE) cell.[20]

-

Spike the sample with a surrogate standard (e.g., 2,4,5,6-Tetrachloro-m-xylene) to monitor extraction efficiency.[20]

-

Extract the sample using a pressurized fluid extraction system with a suitable solvent, such as a hexane/acetone mixture.[21]

-

Concentrate the extract to a small volume (e.g., 1 mL) using a nitrogen evaporator.[20]

-

2. Cleanup:

-

Objective: To remove co-extracted interfering compounds that could affect the GC-MS analysis.

-

Procedure:

-

Prepare a solid-phase extraction (SPE) column packed with silica gel.[22]

-

Condition the column with the extraction solvent.

-

Load the concentrated extract onto the SPE column.

-

Elute the PCBs with an appropriate solvent or solvent mixture.

-

Collect the eluate and concentrate it to the final volume for GC-MS analysis.

-

3. GC-MS Analysis:

-

Objective: To separate, identify, and quantify PCB 48 in the cleaned-up extract.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5 or equivalent) and a mass spectrometer (single quadrupole or triple quadrupole for higher sensitivity and selectivity).[23][24]

-

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp to 325 °C at 20 °C/min

-

Hold at 325 °C for 1.25 minutes[25]

-

-

MS Transfer Line Temperature: 275 °C

-

Ion Source Temperature: 300 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Target ions for PCB 48 would include its molecular ion and characteristic fragment ions.

-

Caption: A typical workflow for the analysis of PCB 48 in soil samples.

Safety and Handling

This compound should be handled with extreme caution in a laboratory setting. It is a suspected carcinogen and is toxic to aquatic life with long-lasting effects.[26]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[26]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[26] Avoid contact with skin and eyes.[26]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[26]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[26]

Conclusion

This compound (PCB 48) is a persistent and bioaccumulative environmental contaminant with demonstrated endocrine-disrupting properties and potential for neurotoxicity and carcinogenicity. This guide provides a foundational understanding of its key characteristics, which is essential for researchers and scientists engaged in environmental monitoring, toxicological studies, and the development of remediation technologies. The provided analytical protocol serves as a starting point for the reliable quantification of this congener in environmental matrices. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. Further research into the specific toxicological mechanisms and environmental behavior of PCB 48 will continue to be of high importance for public and environmental health.

References

- DETERMINATION OF PCB CONCENTRATION IN SOIL. (2025). In XVI International Mineral Processing and Recycling Conference.

- Chem Service. (2016, February 22).

- Lehmler, H. J., et al. (2023). Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. Environmental Toxicology and Pharmacology, 102, 104245.

- Klocke, C., et al. (2022). A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents. International Journal of Molecular Sciences, 23(22), 14337.

- Rodriguez, E. A., et al. (2018). Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells. Toxicological Sciences, 165(2), 488–501.

- Lehmler, H. J., et al. (2024). Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure. Environmental Science & Technology, 58(14), 6069–6080.

- Methyl Sulfone and Hydroxylated Metabolites of Polychlorinated Biphenyls. (n.d.).

- Hydroxylated metabolites of polychlorinated biphenyls (PCBs) in California wild birds. (n.d.).

- Grimm, F. A., et al. (2015). Hydroxylated and sulfated metabolites of commonly occurring airborne polychlorinated biphenyls inhibit human steroid sulfotransferases SULT1E1 and SULT2A1. Toxicology and Applied Pharmacology, 288(1), 103–111.

- PubChem. (n.d.). 2,2',5,5'-Tetrachlorobiphenyl.

- POTENTIAL FOR HUMAN EXPOSURE. (n.d.). In Toxicological Profile for Polychlorinated Biphenyls (PCBs).

- INCHEM. (1998, February 11).

- MATERIAL SAFETY D

- Ampleman, M. D., et al. (2015). Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences. Environmental Health Perspectives, 123(11), 1148–1155.

- Lehmler, H. J., et al. (2023). Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. Environmental Toxicology and Pharmacology, 102, 104245.

- PubChem. (n.d.). This compound.

- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.

- Agilent Technologies. (2016, May 23).

- Blais, J. M., et al. (2017). Bioconcentration may be favoured over biomagnification for fish PCB contamination in high altitude lakes. Environmental Pollution, 226, 152–159.

- Office of Environmental Health Hazard Assessment. (n.d.).

- Wang, Y., et al. (2023).

- Bakke, J. E., et al. (1983).

- Borgå, K., et al. (2007). Bioaccumulation factors for PCBs revisited. Environmental Science & Technology, 41(18), 6437–6443.

- Thermo Fisher Scientific. (n.d.). Determination of Polychlorinated Biphenyls (PCBs)

- Pessah, I. N., et al. (2019). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. Current Topics in Behavioral Neurosciences, 41, 145–179.

- Thermo Fisher Scientific. (n.d.). Determination of Polychlorinated Biphenyls (PCBs)

- Ivanciuc, O. (2006). Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR). Molecular Diversity, 10(2), 165–177.

- AccuStandard. (n.d.). This compound CAS # 70362-47-9.

- Lehmler, H. J., et al. (2024). Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure. Environmental Science & Technology, 58(14), 6069–6080.

- Agilent Technologies. (2019, October 30). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method.

- Glossary: Standard IARC classific

- Chem Service. (2019, October 25).

- PubChem. (n.d.). 2,2',3,5'-Tetrachlorobiphenyl.

- Neurochemical Effects of Environmental Chemicals: In Vitro and In Vivo Correlations on Second Messenger P

- Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies. (2021). International Journal of Molecular Sciences, 22(16), 8899.

- The Endocrine Disruption Exchange. (n.d.). 2,3,3',4,4'-pentachlorobiphenyl.

- Analysis of PolyChlorin

- International Agency for Research on Cancer. (2015). GENERAL REMARKS. In Polychlorinated Biphenyls and Polybrominated Biphenyls.

- Agency for Toxic Substances and Disease Registry. (2020, May).

- Thermo Fisher Scientific. (n.d.). Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples.

- American Cancer Society. (2024, August 1). Known and Probable Human Carcinogens.

- SCION Instruments. (2023). Determination of Polychlorinated Biphenyls (PCBs)

Sources

- 1. 2,2',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 37248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H6Cl4 | CID 51041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accustandard.com [accustandard.com]

- 5. 2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polychlorinated Biphenyls (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 9. Glossary: Standard IARC classification [ec.europa.eu]

- 10. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]

- 11. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Bioaccumulation factors for PCBs revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Disposition and Metabolomic Effects of 2,2’,5,5’-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. agilent.com [agilent.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. agilent.com [agilent.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. scioninstruments.com [scioninstruments.com]

- 25. cdn.chemservice.com [cdn.chemservice.com]

- 26. cdn.chemservice.com [cdn.chemservice.com]

The Environmental Odyssey of 2,2',4,5-Tetrachlorobiphenyl: A Technical Guide to its Fate and Transport

An In-depth Analysis for Researchers and Scientific Professionals

Foreword: Understanding the Legacy of a Persistent Pollutant

Polychlorinated biphenyls (PCBs) represent a class of synthetic organic compounds that, despite being banned from production in many countries for decades, continue to pose a significant environmental and health risk due to their extreme persistence.[1][2][3] This guide focuses on a specific congener, 2,2',4,5-tetrachlorobiphenyl (also known as PCB 48 or 49), providing a detailed examination of its journey through the environment. As a tetrachlorinated biphenyl, its properties and behavior serve as a crucial case study for understanding the broader challenges posed by PCBs. This document is designed for researchers, environmental scientists, and professionals in drug development who require a deep, technical understanding of the environmental fate and transport of this persistent organic pollutant (POP).

Section 1: Physicochemical Identity and Core Properties

The environmental behavior of any chemical is fundamentally governed by its intrinsic physical and chemical properties. For this compound, these characteristics dictate its partitioning between air, water, soil, and biota, and its susceptibility to degradation.

Table 1: Physicochemical Properties of this compound (PCB 48/49)

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₆Cl₄ | [4] |

| Molecular Weight | 292.0 g/mol | [4] |

| CAS Number | 70362-47-9 | [4] |

| Melting Point | 66.5°C | [5] |

| Water Solubility | 78.14 µg/L (at 20°C) | [5] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 6.6 (Computed) | [4] |

| Henry's Law Constant (H) | 2.7 x 10⁻² to 6.3 x 10⁻² mol/(m³·Pa) at 298.15 K | [6] |

| Vapor Pressure | Not explicitly found for this congener, but generally low for PCBs. |

These properties underscore the lipophilic ("fat-loving") and semi-volatile nature of this compound. Its high Log K_ow_ indicates a strong tendency to partition from water into organic phases, such as the lipids in living organisms and organic matter in soil and sediment.[2] The low water solubility and moderate Henry's Law constant facilitate its transport from water bodies into the atmosphere.[6]

Section 2: Environmental Transport and Distribution: A Global Journey

The environmental transport of this compound is a complex process, primarily driven by atmospheric cycles. This journey allows for its distribution far from original sources of contamination.

Atmospheric Transport: The "Grasshopper Effect"

Due to its semi-volatile nature, this compound can volatilize from contaminated surfaces, such as soil and water, and enter the atmosphere. Once airborne, it can be transported long distances by wind currents. This process is often referred to as the "grasshopper effect," where the compound undergoes cycles of volatilization in warmer regions and deposition in cooler regions. This repeated "hopping" is a primary mechanism for the global distribution of PCBs, leading to their presence in remote environments like the Arctic, far from any industrial sources.

Partitioning in the Environment

The ultimate fate of this compound in the environment is determined by its partitioning behavior between different environmental compartments.

-

Hydrospheric Distribution: In aquatic environments, the low water solubility of this compound means that it will predominantly be found associated with suspended particulate matter and in the sediment, rather than dissolved in the water column.

Diagram 1: Environmental Fate and Transport Pathways of this compound

Caption: Primary degradation pathways for this compound.

Section 4: Bioaccumulation and Metabolism: The Magnification Effect

The high lipophilicity of this compound drives its accumulation in the fatty tissues of living organisms. This process, known as bioaccumulation, is a major concern for ecosystem and human health.

Bioconcentration and Bioaccumulation

-

Bioconcentration Factor (BCF): This is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water. Due to its hydrophobicity, this compound is expected to have a high BCF, meaning it will readily move from water into aquatic organisms. [9][10][11]

-

Bioaccumulation Factor (BAF): This is a broader measure that includes uptake from all environmental sources, including food. For a persistent and lipophilic compound like this compound, the BAF is often significantly higher than the BCF, as it accounts for the transfer of the chemical through the food web. [1][12][13][14]

Biomagnification

As this compound moves up the food chain, its concentration increases at each trophic level. This process, known as biomagnification, leads to the highest concentrations in top predators, including birds of prey, marine mammals, and humans who consume contaminated fish.

Metabolism in Organisms

Once inside an organism, this compound can be metabolized by enzymes, primarily the cytochrome P450 system. Studies in rats have shown that tetrachlorobiphenyls can be transformed into hydroxylated, sulfated, and methylated metabolites. [6][15][16][17]While metabolism can be a detoxification pathway, some metabolites of PCBs have been shown to be as toxic or even more toxic than the parent compound.

Section 5: Analytical Methodologies and Remediation Strategies

Analytical Detection and Quantification

The accurate measurement of this compound in various environmental matrices is crucial for assessing contamination and risk. The standard analytical approach involves:

-

Extraction: Using an appropriate solvent to remove the PCB from the sample matrix (e.g., soil, water, tissue).

-

Cleanup: Removing interfering compounds from the extract.

-

Instrumental Analysis: Typically performed using gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS). GC-MS is preferred for its high selectivity and ability to confirm the identity of the congener.

Remediation of Contaminated Sites

Several technologies are available for the remediation of sites contaminated with PCBs, including:

-

Dredging and Excavation: Physical removal of contaminated sediments and soils, followed by disposal in a secure landfill or treatment.

-

Incineration: High-temperature destruction of PCBs.

-

Bioremediation: The use of microorganisms to degrade PCBs. This can involve stimulating the activity of native microbial populations (biostimulation) or introducing specialized microbes to the site (bioaugmentation).

-

In Situ Capping: Covering contaminated sediments with a clean layer of material to isolate them from the overlying water column.

-

Activated Carbon Amendment: Mixing activated carbon into contaminated sediments to bind the PCBs and reduce their bioavailability.

Conclusion: A Persistent Challenge Requiring Continued Vigilance

This compound exemplifies the complex and persistent nature of PCB contamination. Its physicochemical properties facilitate its long-range transport and bioaccumulation, leading to a global distribution and the potential for significant ecological and human health impacts. While natural degradation processes are slow, a range of analytical and remediation techniques are available to assess and manage the risks associated with this enduring pollutant. Continued research into more efficient and cost-effective remediation strategies, coupled with ongoing monitoring, is essential to address the legacy of PCBs and protect environmental and human health.

References

-

Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Henry's Law Constants. (n.d.). Max-Planck-Institut für Chemie. Retrieved from [Link]

-

Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. (2023, August 10). University of Iowa. Retrieved from [Link]

-

The reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl in three different sediment cultures: evidence for the involvement of phylogenetically similar Dehalococcoides-like bacterial populations. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) by dissolved organic matter. (2012, January 30). National Institutes of Health. Retrieved from [Link]

-

Bioaccumulation in Functionally Different Species: Ongoing Input of PCBs with Sediment Deposition to Activated Carbon Remediated Beds. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Metabolism and metabolites of polychlorinated biphenyls (PCBs). (n.d.). National Institutes of Health. Retrieved from [Link]

-

Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure. (2024, March 28). ACS Publications. Retrieved from [Link]

-

3.4 THE IMPACT OF pCB BIOACCUMULATION ON FISHING AND AQUATIC LIFE IN CALIFORNIA. (n.d.). California Water Boards. Retrieved from [Link]

-

Fact Sheet Polychlorinated Biphenyls (PCBs) Update: Impact on Fish Advisories. (n.d.). US EPA. Retrieved from [Link]

-

Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by an Organohalide Respiring Bacterium. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Polychlorinated biphenyl. (n.d.). Wikipedia. Retrieved from [Link]

-

Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by an Organohalide Respiring Bacterium. (n.d.). ACS Publications. Retrieved from [Link]

-

Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Appendix H - Fish Bioconcentration Factors. (n.d.). OEHHA. Retrieved from [Link]

-

Bioaccumulation of PCBs and PBDEs in Fish from a Tropical Lake Chapala, Mexico. (2021, September 29). National Institutes of Health. Retrieved from [Link]

-

Microbial Dechlorination of 2,3,5,6-Tetrachlorobiphenyl under Anaerobic Conditions in the Absence of Soil or Sediment. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Microbial reductive dechlorination of pre-existing PCBs and spiked 2,3,4,5,6-pentachlorobiphenyl in anaerobic slurries of a cont. (n.d.). FEMS Microbiology Letters. Retrieved from [Link]

-

Bioconcentration of 2,2′,4,4′-Tetrachlorobiphenyl in Rainbow Trout as Measured by an Accelerated Test. (1975, October 1). Semantic Scholar. Retrieved from [Link]

-

POLYCHLORINATED BIPHENYL HAZARDS TO FISH, WILDLIFE, AND INVERTEBRATES: A SYNOPTIC REVIEW. (n.d.). US Fish and Wildlife Service. Retrieved from [Link]

-

Ecological Effects Test Guidelines OCSPP 850.1730: Fish Bioconcentration Factor (BCF). (n.d.). Regulations.gov. Retrieved from [Link]

-

Dataset for Inadvertently Generated PCBs in Consumer Products: Concentrations, Fate and Transport, and Preliminary Exposure Assessment. (2022, August 29). EPA Data.gov. Retrieved from [Link]

-

Fish bioconcentration studies with column generated analyte concentrations of highly hydrophobic organic chemicals. (2016, October 3). ResearchGate. Retrieved from [Link]

-

-

CHEMICAL AND PHYSICAL INFORMATION. (n.d.). ATSDR. Retrieved from [Link]

-

-

Compound Fate and Transport. (n.d.). LADWP.com. Retrieved from [Link]

-

log KOC. (n.d.). ECETOC. Retrieved from [Link]

-

PCB TMDL Handbook. (n.d.). US EPA. Retrieved from [Link]

-

Koc. (n.d.). Princeton University. Retrieved from [Link]

-

2,2',3,5'-Tetrachlorobiphenyl. (n.d.). PubChem. Retrieved from [Link]

-

Degradation of 4,4'-dichlorobiphenyl, 3,3',4,4'-tetrachlorobiphenyl, and 2,2',4,4',5,5'-hexachlorobiphenyl by the white rot fungus Phanerochaete chrysosporium. (n.d.). National Institutes of Health. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Linear modeling of the soil-water partition coefficient normalized to organic carbon content by reversed-phase thin-layer chromatography. (2016, August 5). National Institutes of Health. Retrieved from [Link]

-

Degradation of 4,4' -Dichlorobiphenyl, 3,3',4,4' -Tetrachlorobiphenyl, and 2,2',4,4',5,5'-Hexachlorobiphenyl by the White Rot Fungus Phanerochaete chrysosporium. (n.d.). Forest Products Laboratory. Retrieved from [Link]

-

Polychlorinated Biphenyl (PCB) Evaluation Quick Reference Guide. (n.d.). DTSC. Retrieved from [Link]

-

Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). (2016, February 1). ChemSafetyPRO. Retrieved from [Link]

-

Evaluating the environmental parameters that determine aerobic biodegradation half-lives of pesticides in soil with a multivariable approach. (2018, June 14). National Institutes of Health. Retrieved from [Link]

-

REPORTING REQUIREMENTS FOR TOTAL PCBs (PCB CONGENERS BY EPA METHOD 1668C rev. 11/09/2021). (2021, November 9). Maryland Department of the Environment. Retrieved from [Link]

-

Biodegradation Default Half-Life Values in the Light of Environmentally Relevant Biodegradation Studies. (n.d.). ECETOC. Retrieved from [Link]

-

Fate of four Different Classes of Chemicals Under Aerobic and Anaerobic Conditions in Biological Wastewater Treatment. (n.d.). Frontiers. Retrieved from [Link]

-

2,2',5,5'-Tetrachlorobiphenyl. (n.d.). PubChem. Retrieved from [Link]

-

Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Disposition and Toxicity of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. (2023, June 20). bioRxiv. Retrieved from [Link]

Sources

- 1. waterboards.ca.gov [waterboards.ca.gov]

- 2. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 3. dtsc.ca.gov [dtsc.ca.gov]

- 4. This compound | C12H6Cl4 | CID 51041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linear modeling of the soil-water partition coefficient normalized to organic carbon content by reversed-phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. The reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl in three different sediment cultures: evidence for the involvement of phylogenetically similar Dehalococcoides-like bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioconcentration of 2,2′,4,4′-Tetrachlorobiphenyl in Rainbow Trout as Measured by an Accelerated Test | Semantic Scholar [semanticscholar.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Bioaccumulation in Functionally Different Species: Ongoing Input of PCBs with Sediment Deposition to Activated Carbon Remediated Beds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. purdue.edu [purdue.edu]

- 13. Bioaccumulation of PCBs and PBDEs in Fish from a Tropical Lake Chapala, Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Disposition and Metabolomic Effects of 2,2’,5,5’-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research Portal [iro.uiowa.edu]

- 16. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Toxicological Mechanisms of 2,2',4,5-Tetrachlorobiphenyl (PCB-47)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Distinct Toxicological Profile of a Non-Dioxin-Like PCB

Polychlorinated biphenyls (PCBs) represent a class of 209 congeners, the toxicity of which is highly dependent on the number and position of chlorine atoms on the biphenyl rings.[1] A critical distinction in PCB toxicology is the classification into "dioxin-like" and "non-dioxin-like" (NDL) congeners.[2] Dioxin-like PCBs, which lack chlorine substitutions at the ortho positions, can adopt a planar configuration, allowing them to bind with high affinity to the aryl hydrocarbon receptor (AhR).[3] This interaction mediates a wide range of toxic effects, including carcinogenesis.[1][3]

In contrast, 2,2',4,5-tetrachlorobiphenyl, also known as PCB-47, is a non-dioxin-like PCB characterized by the presence of two ortho-substituted chlorine atoms. This structural feature imparts a non-planar or twisted conformation, which significantly hinders its ability to bind to the AhR.[3] Consequently, the toxic mechanisms of PCB-47 are largely independent of the canonical AhR signaling pathway.[1][3] Instead, its toxicity manifests through a distinct set of molecular interactions, primarily targeting the central nervous system and the endocrine system.[3][4] This guide provides a detailed exploration of the core mechanisms of PCB-47's toxic action, offering insights into the causality behind its effects and outlining key experimental methodologies for its study.

Core Toxicological Mechanisms of PCB-47

The primary toxicological actions of PCB-47 and other NDL-PCBs converge on several key cellular processes, which are often interconnected.

Disruption of Intracellular Calcium (Ca²⁺) Homeostasis via Ryanodine Receptors

A central mechanism of NDL-PCB neurotoxicity is the disruption of intracellular calcium signaling.[3][5] PCBs can alter the spatial and temporal dynamics of Ca²⁺ signals, which are critical for a multitude of neuronal functions, including neurotransmitter release, synaptic plasticity, and gene expression.[3][6]

Interaction with Ryanodine Receptors (RyRs):

The primary molecular targets for this disruption are the ryanodine receptors (RyRs), a family of high-conductance intracellular Ca²⁺ release channels located on the endoplasmic reticulum.[3][7] NDL-PCBs, including PCB-47, have been shown to directly interact with and modulate RyR activity.[8]

While some NDL-PCBs are potent activators of RyRs, PCB-47 is characterized as a minimally active congener.[7] However, its significance lies in its ability to compete for binding sites on the RyR with more efficacious congeners.[7][9] This competitive interaction can alter the overall response to complex PCB mixtures found in the environment. Studies have shown that in the presence of a potent RyR agonist like PCB-95, PCB-47 can alter the concentration-response curve, suggesting a competitive binding mechanism.[7] This modulation of RyR activity can lead to inappropriate leakage of Ca²⁺ from endoplasmic reticulum stores, elevating cytosolic Ca²⁺ levels and contributing to excitotoxicity and apoptosis.[8]

Experimental Workflow: Assessing RyR-PCB Interactions

A standard method to investigate the interaction of PCBs with RyRs is the [³H]ryanodine binding assay. This assay leverages the fact that [³H]ryanodine binds with high affinity to the open state of the RyR channel.

Neurotoxicity: Interference with Dopaminergic Systems

PCB-47 and other ortho-substituted NDL-PCBs are recognized neurotoxicants.[3][10] One of the most significant neurochemical effects is the disruption of the dopamine (DA) system, which is crucial for motor control, motivation, and cognitive function.[1]

Mechanisms of Dopaminergic Disruption:

-

Reduced Dopamine Levels: Exposure to ortho-substituted PCBs has been shown to decrease DA concentrations in various brain regions.[1]

-

Inhibition of Dopamine Transporter (DAT): PCBs can inhibit the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[11][12] This inhibition can lead to elevated extracellular DA concentrations.

-